molecular formula C16H16N2O4 B12500477 2-(1,3-benzodioxol-5-yl)-N-(4-nitrobenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(4-nitrobenzyl)ethanamine

Cat. No.: B12500477
M. Wt: 300.31 g/mol
InChI Key: TUECNEYTOGNNOJ-UHFFFAOYSA-N
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Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE is a compound that features a benzodioxole moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHOXYPHENYL)METHYL]AMINE: This compound has a methoxy group instead of a nitro group, which may alter its reactivity and biological activity.

    [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL]AMINE:

Uniqueness

The presence of both the benzodioxole and nitrophenyl groups in [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE makes it unique. These groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C16H16N2O4/c19-18(20)14-4-1-13(2-5-14)10-17-8-7-12-3-6-15-16(9-12)22-11-21-15/h1-6,9,17H,7-8,10-11H2

InChI Key

TUECNEYTOGNNOJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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